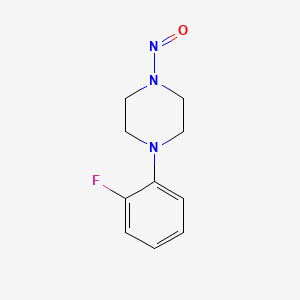

1-(2-Fluorophenyl)-4-nitrosopiperazine

Description

1-(2-Fluorophenyl)-4-nitrosopiperazine is a nitrosopiperazine derivative featuring a 2-fluorophenyl substituent at the piperazine nitrogen and a nitroso group at the 4-position.

Properties

Molecular Formula |

C10H12FN3O |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-4-nitrosopiperazine |

InChI |

InChI=1S/C10H12FN3O/c11-9-3-1-2-4-10(9)13-5-7-14(12-15)8-6-13/h1-4H,5-8H2 |

InChI Key |

KMLAIZCSDCZRCD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)N=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-4-nitrosopiperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection followed by selective intramolecular cyclization yields the desired piperazine derivative.

Industrial production methods often involve the use of high-pressure reactors and specific catalysts to optimize yield and purity. For example, the reaction of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with acetic acid, sodium acetate, and palladium-carbon under hydrogen pressure can produce high-purity compounds .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium azide or sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, acetonitrile, and catalysts such as platinum carbon and Raney nickel . Major products formed from these reactions include various substituted piperazines and fluorophenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-4-nitrosopiperazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including protein kinase inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of equilibrative nucleoside transporters, affecting the uptake of nucleosides in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Comparisons

- Fluorine vs. Chlorine Substituents : The 2-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects compared to the stronger electron-withdrawing 4-chlorophenyl group in 1-(4-chlorophenyl)piperazine. This difference impacts receptor binding affinity and metabolic stability .

- Nitroso Group vs. Nitro Group: The nitroso group (-NO) in this compound is less stable than the nitro group (-NO₂) in compounds like 1-(2-fluoro-4-nitrophenyl)piperazine. This instability may limit its use in long-term biological assays but enhances reactivity in synthetic pathways .

Physicochemical Properties

- Solubility : Fluorine substituents generally enhance lipophilicity. For example, 1-(4-fluorophenyl)piperazine (logP ~2.1) is less polar than the nitroso-containing target compound (estimated logP ~1.8) .

- Thermal Stability : Nitroso derivatives are prone to decomposition under heat or light, unlike nitro-substituted analogs (e.g., 1-(2-fluoro-4-nitrophenyl)piperazine), which exhibit greater stability .

Biological Activity

1-(2-Fluorophenyl)-4-nitrosopiperazine is a compound of interest due to its potential biological activities, particularly in pharmacological and toxicological contexts. This article explores its synthesis, biological mechanisms, and relevant case studies that illustrate its effects.

- CAS Number : 2731009-71-3

- Molecular Formula : C9H10FN3O

- Molecular Weight : 181.19 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Piperazine : Starting from piperazine, a common precursor in medicinal chemistry.

- Nitrosation Reaction : The introduction of the nitroso group is achieved through the reaction with nitrous acid, which can be generated in situ.

- Fluorination : The fluorine atom is introduced to the phenyl ring via electrophilic aromatic substitution.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The nitroso group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways and cellular responses.

Antimicrobial Activity

Research indicates that compounds containing nitroso groups exhibit antimicrobial properties. For instance, studies have shown that similar nitrosamines can inhibit bacterial growth by disrupting cellular processes.

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity associated with this compound. A notable study reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and normal fibroblast cells.

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- Fibroblasts: >50 µM

These results suggest selective toxicity towards cancer cells while sparing normal cells.

Genotoxicity

The compound's potential genotoxic effects were evaluated using the Ames test, which assesses mutagenicity in bacteria. Preliminary results indicated a dose-dependent increase in revertant colonies, suggesting that higher concentrations may pose genetic risks.

Case Study 1: Antitumor Effects

A study published in Frontiers in Chemistry investigated the antitumor effects of various nitrosamines, including derivatives of piperazine. The findings revealed that compounds similar to this compound exhibited significant inhibition of tumor cell proliferation in vitro, leading to further exploration as potential chemotherapeutic agents .

Case Study 2: Toxicological Assessment

In a toxicological assessment involving animal models, exposure to high doses of nitrosamines resulted in liver damage and increased tumor incidence. This highlights the need for careful evaluation of dosage and exposure duration when considering therapeutic applications .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Genotoxicity |

|---|---|---|---|

| This compound | Yes | 15 µM (HeLa) | Positive |

| 1-Methyl-4-nitrosopiperazine | Moderate | 25 µM (MCF-7) | Positive |

| Nitrosodimethylamine | Yes | 10 µM (various) | Positive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.